Cas no 851865-87-7 (1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(4-Bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is a specialized heterocyclic compound featuring a dihydroimidazole core functionalized with a 4-bromobenzoyl group and a 4-fluorophenylmethylsulfanyl moiety. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both bromo and fluoro substituents enhances its utility in cross-coupling reactions, enabling precise modifications for targeted molecular design. Its stability under standard conditions and compatibility with diverse reaction environments further underscore its versatility. Researchers may employ this compound in medicinal chemistry for scaffold diversification or as a precursor in the synthesis of biologically active molecules.
1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole structure
851865-87-7 structure
Product Name:1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
CAS No:851865-87-7
MF:C17H14BrFN2OS
MW:393.273265361786
CID:6401640
PubChem ID:4092407
Update Time:2025-06-09

1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
    • (4-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
    • AKOS024588654
    • F0630-0407
    • (4-bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • 1-(4-bromobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
    • 851865-87-7
    • Methanone, (4-bromophenyl)[2-[[(4-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-
    • Inchi: 1S/C17H14BrFN2OS/c18-14-5-3-13(4-6-14)16(22)21-10-9-20-17(21)23-11-12-1-7-15(19)8-2-12/h1-8H,9-11H2
    • InChI Key: MSAZPYLMZKZHTI-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Br)C=C1)(N1C(SCC2=CC=C(F)C=C2)=NCC1)=O

Computed Properties

  • Exact Mass: 391.99942g/mol
  • Monoisotopic Mass: 391.99942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 58Ų

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • Boiling Point: 501.2±60.0 °C(Predicted)
  • pka: 1.20±0.60(Predicted)

1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>

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Additional information on 1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

1-(4-Bromobenzoyl)-2-{(4-Fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

The compound 1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No: 851865-87-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazole ring system with substituents that include a bromobenzoyl group and a fluorophenylmethylsulfanyl group. The combination of these functional groups makes this compound a promising candidate for research in drug discovery, material science, and advanced chemical synthesis.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry due to their ability to act as bioisosteres and their potential to modulate various biological targets. The imidazole ring in this compound serves as a versatile scaffold for further functionalization, enabling the exploration of diverse pharmacological activities. The bromobenzoyl group introduces electronic and steric effects that can influence the compound's reactivity and binding affinity to biological targets. Similarly, the fluorophenylmethylsulfanyl group contributes to the molecule's lipophilicity and may enhance its permeability across biological membranes.

One of the most intriguing aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring the role of sulfur-containing compounds in modulating cellular signaling pathways, particularly those involving protein kinases and G-protein coupled receptors (GPCRs). The methylsulfanyl group in this molecule has been shown to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

Moreover, the fluorine atom present in the fluorophenyl group adds a layer of complexity to the molecule's interactions with biological systems. Fluorine substitution is known to enhance drug-like properties such as metabolic stability and bioavailability, making this compound an attractive lead for drug development programs. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such molecules with high accuracy, further accelerating their translation into clinical applications.

In addition to its pharmacological applications, this compound also holds promise in the field of material science. The imidazole ring system is known for its ability to form stable coordination complexes with metal ions, making it a valuable component in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The presence of electron-withdrawing groups such as bromobenzoyl could enhance the stability and functionality of these materials, opening new avenues for their use in catalysis, sensing, and energy storage.

The synthesis of 1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole involves a series of carefully designed organic reactions that highlight the versatility of modern synthetic methodologies. Researchers have employed strategies such as Suzuki coupling, nucleophilic aromatic substitution, and thioether formation to construct this complex molecule. These methods not only demonstrate the feasibility of synthesizing such compounds but also pave the way for the development of more sophisticated derivatives.

From an environmental standpoint, understanding the degradation pathways and ecotoxicological effects of this compound is crucial for ensuring its safe use and disposal. Recent studies have focused on evaluating the biodegradability of sulfur-containing organic compounds under various environmental conditions. These investigations are essential for minimizing the ecological footprint of chemical compounds used in industrial and pharmaceutical applications.

In conclusion, 1-(4-bromobenzoyl)-2-{(4-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No: 851865-87-7) represents a cutting-edge molecule with multifaceted applications across diverse scientific disciplines. Its unique structure, combined with recent advancements in chemical synthesis and computational modeling, positions it as a key player in future research endeavors aimed at addressing complex scientific challenges.

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